molecular formula C12H9N3O3 B11869495 6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine CAS No. 61982-57-8

6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B11869495
CAS No.: 61982-57-8
M. Wt: 243.22 g/mol
InChI Key: HUSXHLINSJAQHF-UHFFFAOYSA-N
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Description

6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both imidazole and pyridine rings in its structure makes it a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with aldehydes or other carbonyl compounds. One common method is the Groebke–Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or even proceed under metal-free conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, is also becoming increasingly important in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methyl group and other positions on the imidazo[1,2-a]pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens or sulfonyl chlorides, while nucleophilic substitution may involve reagents like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety can yield nitroso derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can lead to oxidative stress and cell damage. This property is particularly useful in antimicrobial and anticancer applications .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the nitrofuran and methyl groups.

    2-Substituted Imidazo[1,2-a]pyridines: Compounds with various substituents at the 2-position.

    Nitrofuran Derivatives: Compounds containing the nitrofuran moiety but with different core structures.

Uniqueness

6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine is unique due to the combination of the imidazo[1,2-a]pyridine scaffold with the nitrofuran moiety. This combination imparts distinct biological activities and chemical reactivity, making it a versatile compound for various applications .

Properties

CAS No.

61982-57-8

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

6-methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9N3O3/c1-8-2-4-11-13-9(7-14(11)6-8)10-3-5-12(18-10)15(16)17/h2-7H,1H3

InChI Key

HUSXHLINSJAQHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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